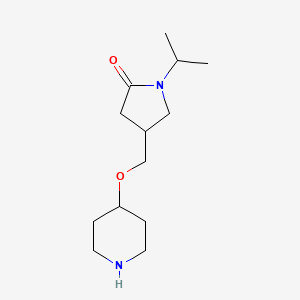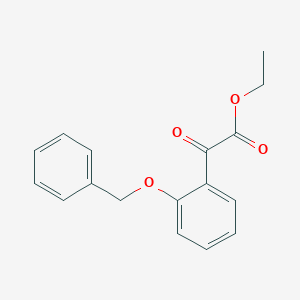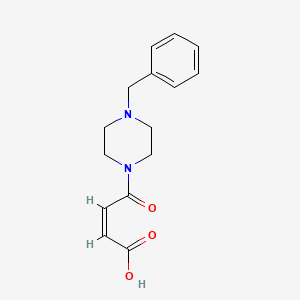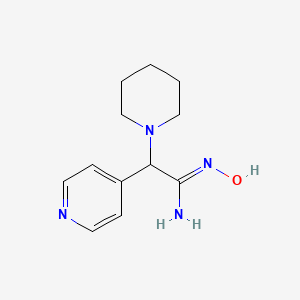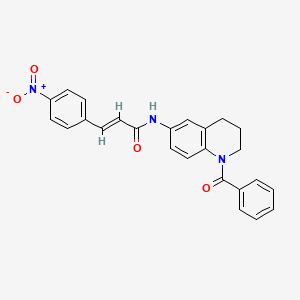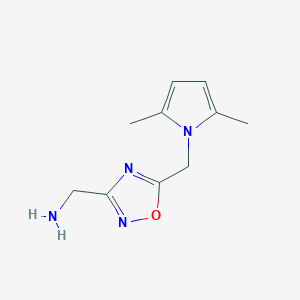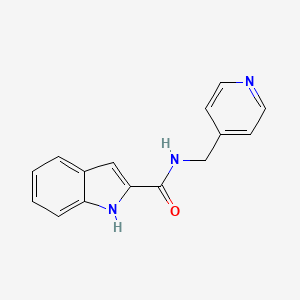
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, and a pyridin-4-ylmethyl group attached to the nitrogen atom of the indole. The carboxamide group is attached to the second position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane (DCM) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the pyridin-4-ylmethyl group.
科学的研究の応用
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
作用機序
The mechanism of action of N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or receptors, thereby affecting signaling pathways involved in cell growth, inflammation, or apoptosis .
類似化合物との比較
Similar Compounds
N-(pyridin-4-ylmethyl)aniline derivatives: These compounds share the pyridin-4-ylmethyl group but differ in the core structure, which can influence their biological activity and applications.
N-(pyridin-4-ylmethyl)pyridin-4-amine: This compound has a similar pyridin-4-ylmethyl group but a different amine core, leading to distinct chemical and biological properties.
Uniqueness
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide is unique due to its indole core, which is known for its bioactivity and presence in many natural products and pharmaceuticals. The combination of the indole core with the pyridin-4-ylmethyl group and carboxamide functionality provides a versatile scaffold for developing new compounds with diverse applications.
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(17-10-11-5-7-16-8-6-11)14-9-12-3-1-2-4-13(12)18-14/h1-9,18H,10H2,(H,17,19) |
InChIキー |
WREXRFRELFKVOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14870187.png)
![(2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14870200.png)
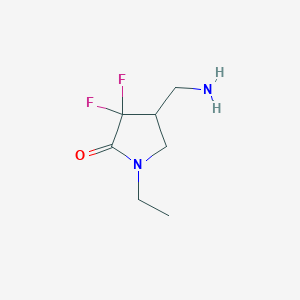
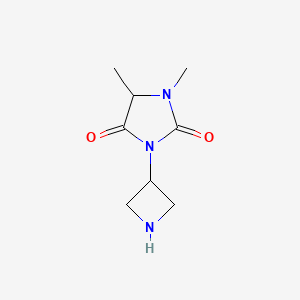

![4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14870232.png)

